nitric acid;tris(4-bromophenyl)-methylarsanium
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Overview
Description
Nitric acid;tris(4-bromophenyl)-methylarsanium is a complex organoarsenic compound that combines the properties of nitric acid and tris(4-bromophenyl)-methylarsanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;tris(4-bromophenyl)-methylarsanium typically involves the reaction of tris(4-bromophenyl)amine with methylarsenic compounds under controlled conditions. The reaction is carried out in the presence of a strong acid, such as nitric acid, which acts as both a catalyst and a reactant. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Nitric acid;tris(4-bromophenyl)-methylarsanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state arsenic compounds, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Nitric acid;tris(4-bromophenyl)-methylarsanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of nitric acid;tris(4-bromophenyl)-methylarsanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to nitric acid;tris(4-bromophenyl)-methylarsanium include:
- Tris(4-bromophenyl)amine
- Tris(4-isocyanatophenyl) thiophosphate
- Tris(4-bromophenyl)aminium hexachloroantimonate .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in scientific research .
Properties
CAS No. |
5449-77-4 |
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Molecular Formula |
C19H16AsBr3NO3+ |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
nitric acid;tris(4-bromophenyl)-methylarsanium |
InChI |
InChI=1S/C19H15AsBr3.HNO3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16;2-1(3)4/h2-13H,1H3;(H,2,3,4)/q+1; |
InChI Key |
ATQZBFJAWMWDFR-UHFFFAOYSA-N |
Canonical SMILES |
C[As+](C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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